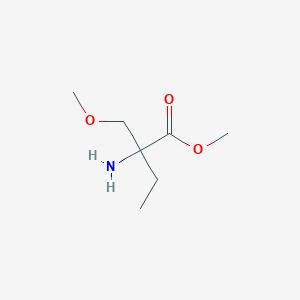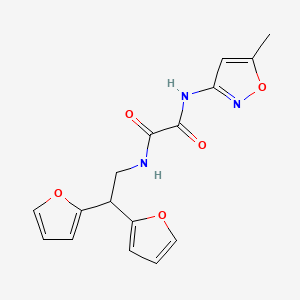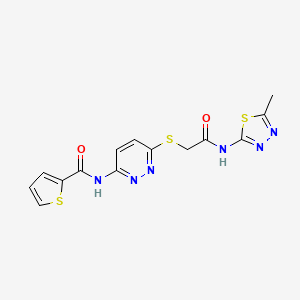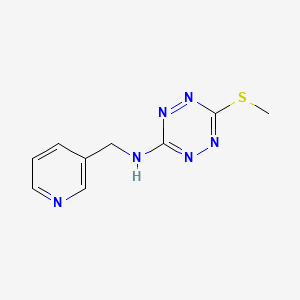
Methyl 2-amino-2-(methoxymethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-2-(methoxymethyl)butanoate” is a chemical compound with the CAS Number: 1343369-63-0 . It has a molecular weight of 161.2 and its IUPAC name is methyl 2-amino-2-(methoxymethyl)butanoate . The compound is typically stored at temperatures below -10°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-(methoxymethyl)butanoate” is 1S/C7H15NO3/c1-4-7(8,5-10-2)6(9)11-3/h4-5,8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(methoxymethyl)butanoate” is a liquid at room temperature . The compound is stored at temperatures below -10°C to maintain its stability .Wissenschaftliche Forschungsanwendungen
Methionine Precursors and Derivatives in Nutrition
Methionine precursors like DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) have significant applications in poultry nutrition, demonstrating the capacity to improve intestinal homeostasis and the quality of poultry products. HMTBA is utilized over DL-Met due to its ability to be diverted to the transsulfuration pathway, producing antioxidant metabolites such as taurine and glutathione, which protect epithelial barrier function in vitro models of intestinal inflammation. This suggests a broader application of methionine precursors in enhancing nutritional quality and health benefits in animal husbandry (Martín-Venegas et al., 2013; Martín-Venegas et al., 2011).
Solvent and Industrial Applications
Compounds like 3-methoxy-3-methyl-1-butanol, which share functional groups with Methyl 2-amino-2-(methoxymethyl)butanoate, are utilized as solvents for paints, inks, and fragrances. The kinetics of reactions with OH radicals have been studied to understand their environmental fate and application in industrial settings, highlighting the role of these compounds in various chemical processes (Aschmann et al., 2011).
Chemical Synthesis and Modification
Research into the chemical reactions of similar compounds, such as adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, offers insights into synthetic pathways that can lead to novel materials and therapeutic agents. These studies showcase the versatility of methoxy and amino functional groups in synthesizing complex molecules for various applications (Novakov et al., 2017).
Methionine Hydroxy Analog in Dairy Cows
In dairy nutrition, methionine hydroxy analog isopropyl ester (a derivative related to the functional groups in Methyl 2-amino-2-(methoxymethyl)butanoate) is used to supplement methionine in protected form due to its high degradability by rumen microorganisms. This enhances milk protein synthesis and optimizes lactation performance, indicating the potential application of similar compounds in improving dairy production efficiency (Graulet et al., 2005).
Safety And Hazards
“Methyl 2-amino-2-(methoxymethyl)butanoate” is classified as a dangerous substance. It has been assigned the hazard statements H226, H315, H318, and H335, indicating that it is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; using only outdoors or in a well-ventilated area; and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(methoxymethyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-7(8,5-10-2)6(9)11-3/h4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZBFYLHPZYWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(methoxymethyl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)


![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)
![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)